molecular formula C16H19N3O5S B6965427 [1-[2-(1,3-Dioxoisoindol-2-yl)acetyl]piperidin-3-yl]methanesulfonamide

[1-[2-(1,3-Dioxoisoindol-2-yl)acetyl]piperidin-3-yl]methanesulfonamide

Cat. No.: B6965427
M. Wt: 365.4 g/mol
InChI Key: FGRZUWWVTBOWNS-UHFFFAOYSA-N
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Description

[1-[2-(1,3-Dioxoisoindol-2-yl)acetyl]piperidin-3-yl]methanesulfonamide: is a complex organic compound featuring a piperidine ring substituted with a methanesulfonamide group and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[2-(1,3-Dioxoisoindol-2-yl)acetyl]piperidin-3-yl]methanesulfonamide typically involves multiple steps:

    Formation of Isoindoline-1,3-dione Moiety: This can be achieved by the reaction of phthalic anhydride with ammonia or primary amines under controlled conditions to form the isoindoline-1,3-dione structure.

    Acetylation: The isoindoline-1,3-dione is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Piperidine Derivative Formation: The acetylated product is reacted with piperidine under reflux conditions to form the piperidine derivative.

    Methanesulfonamide Introduction: Finally, the piperidine derivative is treated with methanesulfonyl chloride in the presence of a base like triethylamine to introduce the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the isoindoline-1,3-dione moiety can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-[2-(1,3-Dioxoisoindol-2-yl)acetyl]piperidin-3-yl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. It can be used as a probe to investigate the mechanisms of various biochemical processes.

Medicine

In medicine, the compound is being explored for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of [1-[2-(1,3-Dioxoisoindol-2-yl)acetyl]piperidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline-1,3-dione moiety can form hydrogen bonds and hydrophobic interactions with target proteins, while the piperidine ring can enhance binding affinity through its conformational flexibility. The methanesulfonamide group can participate in electrostatic interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds like phthalimide share the isoindoline-1,3-dione moiety but lack the piperidine and methanesulfonamide groups.

    Piperidine Derivatives: Compounds such as piperidine itself or N-substituted piperidines have similar ring structures but different functional groups.

    Sulfonamide Derivatives: Compounds like sulfanilamide contain the sulfonamide group but differ in the rest of the structure.

Uniqueness

The uniqueness of [1-[2-(1,3-Dioxoisoindol-2-yl)acetyl]piperidin-3-yl]methanesulfonamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications across various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-[2-(1,3-dioxoisoindol-2-yl)acetyl]piperidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c17-25(23,24)10-11-4-3-7-18(8-11)14(20)9-19-15(21)12-5-1-2-6-13(12)16(19)22/h1-2,5-6,11H,3-4,7-10H2,(H2,17,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRZUWWVTBOWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O)CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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